molecular formula C9H13NO B12891150 3-Cyclopropyl-5-ethyl-4-methylisoxazole

3-Cyclopropyl-5-ethyl-4-methylisoxazole

Cat. No.: B12891150
M. Wt: 151.21 g/mol
InChI Key: YDAIWYQPCIMRQZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-ethyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including 3-Cyclopropyl-5-ethyl-4-methylisoxazole, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs an alkyne as a dipolarophile and a nitrile oxide as the dipole . The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of isoxazoles may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-ethyl-4-methylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the isoxazole ring .

Scientific Research Applications

3-Cyclopropyl-5-ethyl-4-methylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-ethyl-4-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

    Muscimol: A psychoactive compound that acts on GABA receptors.

    Ibotenic Acid: A neurotoxin with an isoxazole ring

Uniqueness: 3-Cyclopropyl-5-ethyl-4-methylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl, ethyl, and methyl groups differentiate it from other isoxazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-cyclopropyl-5-ethyl-4-methyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-3-8-6(2)9(10-11-8)7-4-5-7/h7H,3-5H2,1-2H3

InChI Key

YDAIWYQPCIMRQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2CC2)C

Origin of Product

United States

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